2-[(1-Methylpiperidin-4-yl)oxy]pyrimidine
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Overview
Description
2-[(1-Methylpiperidin-4-yl)oxy]pyrimidine is a chemical compound that features a pyrimidine ring substituted with a 1-methylpiperidin-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylpiperidin-4-yl)oxy]pyrimidine typically involves the reaction of a pyrimidine derivative with a 1-methylpiperidin-4-yl group. One common method involves the nucleophilic substitution reaction where the pyrimidine ring is activated and then reacted with 1-methylpiperidin-4-ol under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylpiperidin-4-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the pyrimidine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-[(1-Methylpiperidin-4-yl)oxy]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(1-Methylpiperidin-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Methylpiperidin-4-yl)oxy]aniline
- 5-bromo-2-[(1-Methylpiperidin-4-yl)oxy]pyrimidine
- 2-Methyl-4-[(1-Methylpiperidin-4-yl)oxy]pyrimidine
Uniqueness
2-[(1-Methylpiperidin-4-yl)oxy]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13-7-3-9(4-8-13)14-10-11-5-2-6-12-10/h2,5-6,9H,3-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYADULVBDQNPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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